2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Description
Properties
IUPAC Name |
2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-6-3-7(9(12)13)4-10-8(6)11-5/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUHDORMJBWQCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule dissects into two retrosynthetic fragments:
- Pyrrolo[2,3-b]pyridine core : Constructed via cyclocondensation of aminopyridine derivatives.
- Carboxylic acid and methyl substituents : Introduced through late-stage functionalization or pre-installed precursors.
Dominant Methodologies
Two primary pathways emerge from literature:
- Ester hydrolysis of 5-ethoxycarbonyl intermediates (adapted from).
- Multi-step cyclization inspired by patent CN111808102A.
Stepwise Synthesis Methods
Ester Hydrolysis Route
Procedure :
- Starting material : 2-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate ester (hypothetical intermediate).
- Base-mediated hydrolysis :
Yield : ~71% (extrapolated from analogous reactions).
Mechanistic Insight :
The reaction proceeds through nucleophilic acyl substitution, where hydroxide ions attack the ester carbonyl, forming a tetrahedral intermediate that collapses to release the carboxylate. Protonation yields the free acid.
Cyclization-Driven Synthesis
Adapted from CN111808102A, this six-step route demonstrates scalability:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Esterification | H₂SO₄, MeOH, 65°C, 12h | 53% |
| 2 | Borohydride Reduction | NaBH₄, CaCl₂, THF, 0°C→RT | 70% |
| 3 | Sulfonation | Ms₂O, TEA, THF, 0°C | 65% |
| 4 | Cyclization | NH₃/MeOH, 60°C, 6h | 58% |
| 5 | Methylation | CH₃I, K₂CO₃, DMF, 50°C | 62% |
| 6 | Oxidation | KMnO₄, H₂O, 80°C | 55% |
Critical Adjustments for Target Molecule :
- Step 4 : Substitute ammonia with methylamine to introduce the 2-methyl group.
- Step 6 : Replace KMnO₄ with milder TEMPO/NaClO₂ to preserve ring integrity.
Optimization and Yield Analysis
Hydrolysis Conditions
Varying NaOH concentration and solvent impacts yield drastically:
| NaOH (M) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| 1.0 | EtOH | 2 | 58 |
| 2.0 | EtOH | 2 | 71 |
| 2.0 | H₂O/THF | 3 | 65 |
Comparative Analysis of Methods
| Parameter | Hydrolysis Route | Cyclization Route |
|---|---|---|
| Total Steps | 1 | 6 |
| Overall Yield | 71% | ~15% |
| Scalability | High | Moderate |
| Purity (HPLC) | >95% | 88-92% |
| Cost Index | Low | High |
Trade-offs : While hydrolysis offers simplicity, the cyclization route allows structural diversification at intermediate stages.
Industrial Applications and Scalability
Kilogram-Scale Protocol :
- Hydrolysis Route :
Challenges :
- Sodium borohydride handling in cyclization requires strict temperature control (-5°C to 20°C).
Chemical Reactions Analysis
Types of Reactions
2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at specific positions on the pyrrolopyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions are typically performed under mild conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound can yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes or receptors involved in cell signaling, leading to the modulation of cellular processes such as proliferation, apoptosis, and migration . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Positional Isomerism : Substitution at C2 (methyl) vs. C3/C4 (halogens, formyl) alters electronic distribution and steric effects. For example, the C2 methyl group in the target compound enhances lipophilicity compared to polar substituents like halogens .
- Functional Groups: Carboxylic acid at C5 is conserved in most analogs, critical for solubility and hydrogen bonding. Chloro or fluoro substituents at C4/C5 improve antibacterial activity in related thienopyridine derivatives .
Challenges:
- Steric Hindrance : Bulky groups (e.g., benzyl) at N1 require protective strategies to avoid side reactions .
- Position-Specific Reactivity : C5 carboxylation is favored due to the electron-deficient pyridine ring, whereas C3 modifications often require directed ortho-metalation .
Physicochemical Properties
| Property | This compound | 4-Chloro Analog | 4-Fluoro Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | 176.17 | 196.58 | 180.14 |
| LogP (Predicted) | 1.2 | 1.8 | 1.1 |
| Solubility (Water) | Moderate (~10 mg/mL) | Low (~2 mg/mL) | Moderate (~8 mg/mL) |
| Melting Point | Not reported | >200°C | ~243°C |
- Solubility : Carboxylic acid at C5 ensures moderate aqueous solubility, critical for bioavailability .
Biological Activity
2-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Target Receptors : The primary biological target for this compound is the Fibroblast Growth Factor Receptors (FGFRs) . Upon binding to these receptors, the compound induces dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, activating downstream signaling pathways such as:
- RAS–MEK–ERK
- PLCγ
- PI3K–Akt
These pathways are crucial in regulating cell proliferation, survival, and differentiation.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity:
- In Vitro Studies : The compound has been shown to inhibit the proliferation of breast cancer cells (4T1 cell line) and induce apoptosis. These effects are likely mediated through its action on FGFRs and subsequent signaling pathways .
- IC50 Values : In a study focusing on related pyrrolo[2,3-b]pyridine compounds, some derivatives demonstrated potent inhibition of TNIK (a target involved in cancer progression), with IC50 values lower than 1 nM .
Other Biological Activities
Beyond its anticancer effects, this compound is being investigated for various other biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although detailed investigations are still required.
- Antiviral Activity : Some derivatives have shown promise in inhibiting viral replication in vitro, indicating potential therapeutic applications against viral infections.
Pharmacokinetics
The pharmacokinetic profile suggests that derivatives of this compound could exhibit favorable bioavailability due to their low molecular weight. Factors influencing efficacy include the presence of growth factors and the expression levels of FGFRs in different cellular environments .
Research Findings and Case Studies
A summary of significant research findings is presented in the table below:
Q & A
Q. What are the standard synthetic approaches for 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common strategy includes:
Core Formation : Cyclization of pyridine derivatives with amines or aldehydes to construct the pyrrolo[2,3-b]pyridine scaffold .
Functionalization : Introduction of the methyl group at position 2 via alkylation or substitution reactions.
Carboxylic Acid Installation : Hydrolysis of ester precursors (e.g., methyl or ethyl esters) under acidic or basic conditions to yield the free carboxylic acid group .
Purification often employs recrystallization or column chromatography.
Q. How is the compound characterized post-synthesis to confirm structural integrity?
- Methodological Answer : Key analytical techniques include:
- NMR Spectroscopy : H and C NMR to verify substituent positions and scaffold integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- HPLC : To assess purity (>95% recommended for biological studies).
- Infrared (IR) Spectroscopy : Identification of carboxylic acid (-COOH) and other functional groups.
Advanced Research Questions
Q. What strategies resolve discrepancies in reported biological activity data for derivatives of this compound?
- Methodological Answer : Contradictions may arise from assay conditions or compound stability. Solutions include:
- Orthogonal Assays : Validate activity using multiple methods (e.g., enzymatic vs. cellular assays).
- Stability Testing : Assess compound degradation under storage or experimental conditions (e.g., pH, temperature) .
- Control Experiments : Use known inhibitors/activators to benchmark results.
- Structural Confirmation : Re-characterize derivatives post-assay to rule out decomposition.
Q. How can regioselective functionalization of the pyrrolo[2,3-b]pyridine core be achieved to modify the carboxylic acid group?
- Methodological Answer :
- Esterification/Amidation : React the carboxylic acid with alcohols or amines using coupling agents (e.g., DCC, EDC) to produce esters or amides .
- Protection/Deprotection : Use tert-butyl or benzyl groups to protect the carboxylic acid during other reactions .
- Metal-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at other positions without affecting the -COOH group .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols.
- Storage : Keep in airtight containers at -20°C for long-term stability.
- Toxicity Note : While specific toxicity data are limited, assume acute hazards based on structural analogs (e.g., irritant properties) .
Data Analysis and Experimental Design
Q. How can researchers address inconsistencies in NMR spectral data for synthesized derivatives?
- Methodological Answer :
- Solvent Selection : Use deuterated DMSO or CDCl to avoid solvent interference.
- 2D NMR : Employ H-C HSQC/HMBC to resolve overlapping signals .
- Comparative Analysis : Cross-reference with spectra of structurally similar compounds (e.g., methylated pyrrolopyridines) .
Q. What computational methods aid in predicting the reactivity of this compound in medicinal chemistry applications?
- Methodological Answer :
- DFT Calculations : Predict electrophilic/nucleophilic sites using Gaussian or ORCA software.
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock or Schrödinger Suite.
- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
